Triethoxy-p-tolylsilane
Overview
Description
Triethoxy-p-tolylsilane is an organosilicon compound with the molecular formula C13H22O3Si . It consists of a p-tolyl group, an oxygen atom, and three ethoxy groups . This compound presents itself as a colorless and odorless liquid .
Synthesis Analysis
Triethoxy-p-tolylsilane is used in the synthesis of substances and finds extensive use in scientific research endeavors . It plays a crucial role in the synthesis of polysiloxanes, which serve as the building blocks for various silicone-based materials .Molecular Structure Analysis
The molecular weight of Triethoxy-p-tolylsilane is 254.4 g/mol . The number of electrons in each of Silicon’s shells is 2, 8, 4 and its electron configuration is [Ne] 3s 2 3p 2 .Chemical Reactions Analysis
Triethoxy-p-tolylsilane is a silicon-based nucleophile shown to be reactive in Pd-catalyzed cross-coupling reactions . It also finds extensive use in the chemical industry .Physical And Chemical Properties Analysis
Triethoxy-p-tolylsilane has a density of 0.986g/mL at 25°C (lit.) . Its boiling point is 104-106°C at 1.8mm Hg (lit.) . The vapor pressure is 0.0155mmHg at 25°C . The refractive index is n20/D 1.464 (lit.) .Scientific Research Applications
Synthesis of Polysiloxanes
Triethoxy-p-tolylsilane: is extensively used in the synthesis of polysiloxanes , which are the foundational building blocks for various silicone-based materials . These polymers are known for their thermal stability, chemical resistance, and mechanical properties, making them suitable for a wide range of applications including sealants, adhesives, and coatings.
Moisture Crosslinking
Triethoxy-p-tolylsilane: is involved in moisture crosslinking processes. For instance, it is used in the modification of polymers like EPDM (ethylene propylene diene monomer) to enhance their crosslinking density and improve mechanical properties . This is beneficial for the automotive industry where durable rubber components are required.
Mechanism of Action
Triethoxy-p-tolylsilane, also known as Triethoxy(p-tolyl)silane, is an organosilicon compound with diverse applications in the chemical industry . It consists of a p-tolyl group, an oxygen atom, and three ethoxy groups . Here is a detailed analysis of its mechanism of action:
Pharmacokinetics
Organosilicon compounds are generally known for their stability and resistance to metabolism, which can impact their bioavailability .
Action Environment
The action, efficacy, and stability of Triethoxy-p-tolylsilane can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water . Therefore, the presence of water can potentially affect its stability and efficacy.
Future Directions
properties
IUPAC Name |
triethoxy-(4-methylphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYPAQRESYCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405407 | |
Record name | Triethoxy-p-tolylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxy-p-tolylsilane | |
CAS RN |
18412-57-2 | |
Record name | Triethoxy-p-tolylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(p-tolyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triethoxy(p-tolyl)silane influence the properties of the resulting silica xerogels?
A1: Triethoxy(p-tolyl)silane (MPhTEOS) plays a crucial role in determining the final properties of the hybrid silica xerogels. When co-condensed with tetraethoxysilane (TEOS), the MPhTEOS introduces organic functionality into the silica network. This organic incorporation directly impacts the material's porosity, hydrophilicity, and local order []. By varying the molar percentage of MPhTEOS during synthesis, researchers can fine-tune these properties. For example, higher concentrations of MPhTEOS might lead to increased hydrophobicity due to the presence of the p-tolyl group.
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